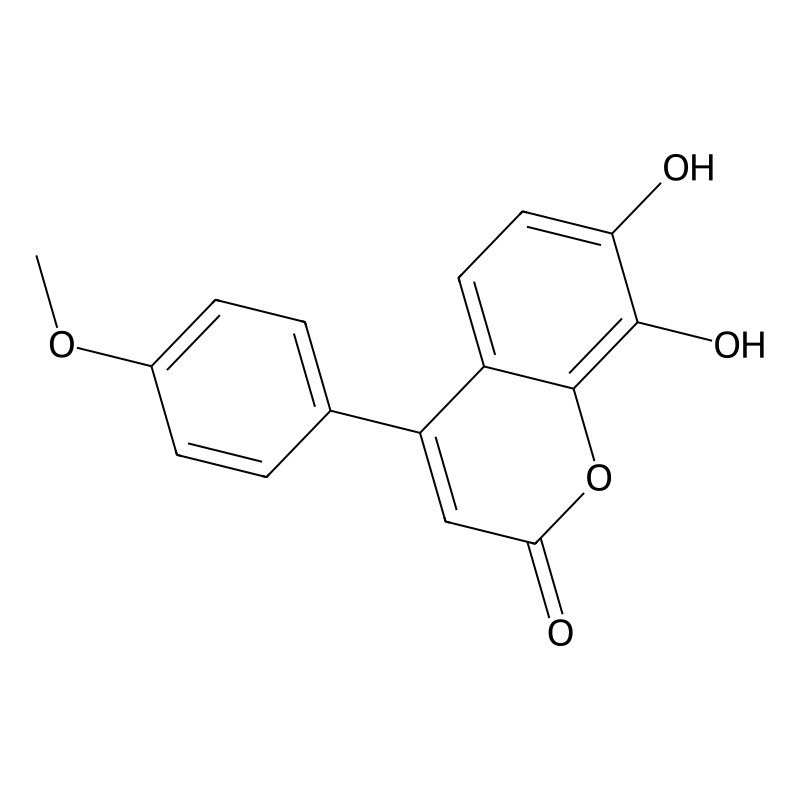

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic and Pharmaceutical Chemistry

Application: Synthesis of coumarin heterocycles.

Method: The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists.

Results: More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria.

Fluorescent Probes

Application: Use in fluorescent probes.

Method: Synthetic routes to coumarin derivatives have attracted the attention of many research groups.

Cancer Research

Application: Inhibition of castration-resistant tumour growth.

Method: 7,8-dihydroxy-4-(4-methoxyphenyl) chromen-2-one was discovered using chemical library screening.

Synthesis of Coumarin-Triazole Derivatives

Field: Organic Chemistry.

Application: Synthesis of coumarin–triazole derivatives.

Method: An efficient method was reported by Awasthi et al.

Results: This method provides a new pathway for the synthesis of coumarin–triazole derivatives.

Fluorescent Probes and Dyes

Field: Material Science.

Application: Use in fluorescent probes, dyes, and optical materials.

Clinical Medicine

Field: Medicine.

Application: Used in clinical medicine or are being studied in proprietary medicinal research.

Method: Many compounds have been found to exhibit good biological activities.

Results: It can relax the sphincter of the bile duct and relieve sphincter pain.

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as a neoflavone derivative, features a chromenone structure characterized by two hydroxyl groups at positions 7 and 8, and a methoxy group attached to a phenyl ring at position 4. The chemical formula for this compound is C16H12O5, and it has a molecular weight of approximately 284.26 g/mol . This compound is part of a broader class of organic compounds known as flavonoids, which are widely recognized for their diverse biological activities.

- Antioxidant activity: The hydroxyl groups and the conjugated system could contribute to free radical scavenging properties [].

- Anti-inflammatory activity: Isoscutellarein might modulate inflammatory pathways similar to other chromones [].

- Enzyme inhibition: The structure could allow interaction with specific enzymes, potentially influencing cellular processes [].

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

- Methylation: The hydroxyl groups may react with methylating agents to produce methoxy derivatives.

- Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form larger polyphenolic structures.

These reactions are significant in synthetic chemistry and may lead to derivatives with enhanced biological activity .

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exhibits several notable biological activities:

- Antioxidant Activity: This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anticancer Properties: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy .

- Enzyme Inhibition: It acts as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for neuroprotective strategies .

These activities highlight the therapeutic potential of this compound in various health conditions.

Several methods have been developed for the synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one:

- Condensation Reactions: Utilizing starting materials like salicylaldehyde and appropriate phenolic compounds under acidic conditions.

- Cyclization Techniques: Employing cyclization reactions involving substituted phenols and α,β-unsaturated carbonyl compounds.

- Multi-step Synthesis: Combining various synthetic steps including oxidation and methylation to achieve the desired structure efficiently .

These methods allow for the production of the compound with varying yields and purity levels.

The applications of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one span multiple fields:

- Pharmaceuticals: Its antioxidant and anticancer properties make it a candidate for drug development targeting oxidative stress-related diseases and cancer.

- Cosmetics: Due to its antioxidant capabilities, it is explored for use in skincare formulations aimed at reducing skin aging.

- Food Industry: As a natural antioxidant, it may be used in food preservation to enhance shelf life and maintain quality .

Several compounds share structural similarities with 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7,8-Dihydroxycoumarin | Hydroxyl groups at positions 7 and 8 | Lacks methoxy substitution; primarily studied for anticoagulant properties. |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Two additional methoxy groups at positions 5 and 8 | Enhanced lipophilicity; potential applications in drug delivery systems. |

| 7-Hydroxyflavone | Hydroxyl group at position 7 | Simpler structure; well-studied for anti-inflammatory effects. |

The uniqueness of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one lies in its specific substitution pattern that enhances its biological activity while maintaining structural integrity typical of flavonoids.

Synthetic Routes

The synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several established synthetic methodologies, each offering distinct advantages and operating under different reaction conditions. The following sections detail the primary synthetic approaches available for this coumarin derivative.

Knoevenagel Condensation Methods

Knoevenagel condensation represents one of the most versatile and widely employed methods for synthesizing coumarin derivatives [1] [2] [3]. This reaction involves the condensation of salicylaldehyde derivatives with active methylene compounds in the presence of basic catalysts. For the synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, this method typically utilizes appropriately substituted salicylaldehydes and ethyl cyanoacetate or malonic acid derivatives [2] [3].

The reaction is commonly catalyzed by organic bases such as piperidine, which has been demonstrated to be particularly effective for coumarin synthesis [2]. Alternative catalysts include potassium carbonate and various amine bases, with reaction conditions typically involving ethanol as the solvent at temperatures ranging from room temperature to reflux conditions [1] [3]. The mechanism proceeds through the formation of iminium or enolate intermediates, followed by nucleophilic attack and subsequent cyclization to form the coumarin ring system [2].

Recent advances in Knoevenagel condensation methodology have focused on developing more environmentally friendly protocols. Ultrasound-assisted extraction and microwave-assisted synthesis have been successfully employed to enhance reaction rates and improve yields while reducing reaction times [3] [4]. These methods typically achieve yields ranging from 60-95% depending on the specific substrates and reaction conditions employed [1] [2].

Pechmann Condensation Approaches

The Pechmann condensation remains the most straightforward and widely utilized method for preparing substituted coumarin derivatives [5] [6] [7]. This classical approach involves the acid-catalyzed condensation of phenols with β-ketoesters or β-keto carboxylic acids under acidic conditions. For the target compound, appropriately substituted phenolic precursors are condensed with ethyl acetoacetate or related β-ketoesters [6] [7].

The reaction mechanism involves an initial esterification or transesterification step, followed by intramolecular cyclization through a Friedel-Crafts-type reaction, and concludes with dehydration to form the coumarin ring [5] [7]. Various acidic catalysts have been employed, including mineral acids such as sulfuric acid, hydrochloric acid, and phosphoric acid, as well as Lewis acids including zinc chloride, iron(III) chloride, and indium(III) chloride [6] [7].

Modern developments in Pechmann condensation methodology have emphasized the use of heterogeneous catalysts to improve environmental sustainability [6]. Montmorillonite K-10 and other clay-based catalysts have proven particularly effective, offering advantages including catalyst recyclability, reduced waste generation, and elimination of corrosive liquid acids [6] [7]. These solid acid catalysts typically provide yields ranging from 70-98% under optimized reaction conditions [6].

Mechanosynthesis approaches using ball milling techniques have emerged as innovative solvent-free alternatives for Pechmann condensation [6]. These methods employ indium(III) chloride as a catalyst and achieve good to excellent yields (52-95%) while operating under environmentally benign conditions at room temperature [6].

Other Synthetic Strategies

Beyond the classical Knoevenagel and Pechmann approaches, several alternative synthetic strategies have been developed for coumarin synthesis. The Perkin reaction, although historically significant, offers limited applicability for the synthesis of 4-substituted coumarins like the target compound due to its restriction to specific aldehyde substrates [8].

Wittig reaction-based approaches have been employed for the synthesis of 4-functionalized coumarins [8]. These methods typically involve the reaction of stabilized phosphoranes with aromatic aldehydes bearing ortho-phenolic hydroxyl groups, followed by cyclization to form the coumarin framework [8].

Multi-component reactions have gained attention as efficient one-pot synthetic protocols [9]. These approaches combine three or more reactants in a single reaction vessel, often under microwave or ultrasonic irradiation, to produce coumarin derivatives directly with high atom economy [9].

Metal-catalyzed cyclization reactions represent another important class of synthetic methods [10]. Silver-mediated radical cyclization has been successfully employed for coumarin synthesis through cascade double carbon-carbon bond formation processes [10]. These methods typically operate under mild conditions and provide access to structurally diverse coumarin derivatives [10].

Reaction Mechanisms

The mechanistic pathways for coumarin synthesis involve complex multi-step processes that have been extensively studied through both experimental and computational approaches. Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies.

In Knoevenagel condensation, the reaction mechanism proceeds through two distinct pathways depending on the reaction conditions [2]. The first pathway involves the formation of an iminium intermediate through condensation of the aromatic aldehyde with the basic catalyst, followed by nucleophilic attack of the enolate anion generated from the active methylene compound [2]. The second pathway begins with carbanion formation through deprotonation of the active methylene compound, followed by nucleophilic attack on the carbonyl carbon of the aromatic aldehyde [2].

Computational studies using density functional theory have provided detailed insights into the energy barriers associated with each mechanistic step [2]. The rate-determining step in piperidine-catalyzed Knoevenagel condensation has been identified as iminium ion formation, with calculated activation barriers of approximately 21.8 kcal/mol, which correlates well with experimental observations of 20.0 kcal/mol [2].

The Pechmann condensation mechanism involves multiple elementary steps, beginning with esterification or transesterification between the phenol and β-ketoester [5] [7]. This is followed by intramolecular cyclization through electrophilic aromatic substitution, resembling a Friedel-Crafts alkylation reaction. The final step involves acid-catalyzed dehydration to generate the coumarin product [5] [7].

Recent mechanistic studies have utilized theoretical treatments to elucidate the detailed reaction pathways [5]. These investigations have revealed that the reaction proceeds preferentially through the oxo-form rather than the enolic form of the β-ketoester, with three different oxo-routes being proposed based on computational analysis [5].

The cyclization step represents a critical mechanistic element that determines both the regioselectivity and efficiency of coumarin formation. Intramolecular nucleophilic attack of the activated aromatic ring onto the carbonyl center leads to carbon-carbon bond formation, with subsequent dehydration completing the ring closure [7]. The driving force for this cyclization is provided by the stabilization gained through aromatization of the newly formed coumarin ring system.

Purification and Isolation Techniques

The purification and isolation of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one requires careful selection of appropriate techniques based on the specific physical and chemical properties of the compound. The presence of multiple hydroxyl groups and the methoxy substituent influences the polarity and solubility characteristics, which must be considered when designing purification protocols.

Recrystallization represents the most commonly employed initial purification technique for coumarin derivatives [7] [11]. The choice of recrystallization solvent depends on the solubility profile of the specific compound, with ethanol, methanol, and ethanol-dichloromethane mixtures being frequently utilized [11] . Hot solvent dissolution followed by controlled cooling typically provides crystalline products with purities ranging from 90-99% [11].

Column chromatography using silica gel as the stationary phase offers effective separation capabilities for coumarin mixtures [11] [13]. Solvent systems are selected based on the polarity requirements, with hexane-ethyl acetate gradients being commonly employed for neutral coumarin derivatives [11]. The technique typically achieves purities of 85-98% with recovery rates of 70-90% [13].

High-speed counter-current chromatography has emerged as a particularly effective technique for coumarin purification [13] [14] [15]. This method eliminates the use of solid supports, thereby avoiding irreversible adsorption issues commonly encountered with traditional column chromatography [13] [14]. Light petroleum-ethyl acetate-methanol-water solvent systems have proven effective for coumarin separation, typically achieving purities exceeding 97% with recovery rates of 80-95% [13] [14].

Solid-phase extraction using C-18 or C-8 cartridges provides effective sample cleanup and concentration capabilities [16]. This technique is particularly useful for removing impurities and concentrating dilute solutions prior to analysis or further purification [16]. Methanol and ethyl acetate are commonly employed as elution solvents, with recovery rates typically ranging from 85-98% [16].

Preparative high-performance liquid chromatography represents the ultimate purification technique for achieving analytical-grade purity [16]. C-18 columns with water-acetonitrile gradient elution systems are commonly employed, providing purities exceeding 99%, although with somewhat lower recovery rates of 75-90% due to the multiple handling steps involved [16].

Analytical Characterization Methods

Comprehensive characterization of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one requires the application of multiple analytical techniques to confirm structure, purity, and identity. The selection of appropriate analytical methods depends on the specific information required and the sensitivity needed for detection.

Chromatographic Techniques

High-performance liquid chromatography serves as the primary analytical tool for purity assessment and quantitative analysis of coumarin derivatives [17] [18] [16]. C-18 reversed-phase columns are most commonly employed, with water-acetonitrile or water-methanol gradient elution systems providing optimal separation [18] [16]. Detection is typically accomplished using ultraviolet absorption at wavelengths corresponding to the coumarin chromophore, usually around 280-320 nm [18].

The analytical method validation for coumarin derivatives requires determination of key performance parameters including limit of detection, limit of quantification, precision, accuracy, and recovery [16]. For coumarin compounds, detection limits as low as 3.5 ng/mL have been achieved using liquid chromatography-mass spectrometry detection [19].

Gas chromatography-mass spectrometry provides complementary structural information, particularly for fragmentation pattern analysis [17] [20]. However, the applicability is limited to volatile coumarin derivatives or those that can be derivatized to enhance volatility [16]. Retention indices based on n-alkane standards are commonly used for compound identification [21].

Thin-layer chromatography remains valuable for reaction monitoring and preliminary separation assessment [11] [22]. Silica gel plates with various solvent systems provide rapid qualitative analysis, with detection accomplished through ultraviolet visualization or chemical staining [22].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and structural information through fragmentation analysis [23] [19] [24]. Electrospray ionization is the preferred ionization method for coumarin derivatives due to its gentleness and compatibility with polar functional groups [24].

Fragmentation patterns of coumarins typically involve characteristic losses including carbon monoxide (28 mass units), carbon dioxide (44 mass units), and various substituent-specific fragmentations [20] [24] [25]. High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment, which is crucial for structural confirmation [20].

Tandem mass spectrometry provides detailed fragmentation pathways that can be correlated with molecular structure [24]. Energy-resolved breakdown curves and relative abundance measurements of fragment ions provide mechanistic insights into the gas-phase fragmentation processes [24].

The molecular ion peak for 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one should appear at m/z 284 (assuming the molecular formula C₁₆H₁₂O₅), with characteristic fragmentations corresponding to loss of the methoxy group and various ring cleavage processes [20] [25].

Elemental Analysis

Carbon, hydrogen, and nitrogen elemental analysis provides empirical formula confirmation and purity assessment [26] [27] [28]. Modern automated CHN analyzers achieve precision levels suitable for confirming the expected elemental composition within acceptable tolerance limits [27] [28].

For 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one with the molecular formula C₁₆H₁₂O₅ (molecular weight 284.26), the theoretical elemental composition is: Carbon 67.60%, Hydrogen 4.26%, with no nitrogen present [29]. Experimental values should agree within ±0.4% for carbon and ±0.3% for hydrogen to confirm compound identity and acceptable purity [26] [27].

The technique requires milligram quantities of sample and provides rapid, quantitative results that are essential for confirming synthetic success and product purity [28] [30]. Modern elemental analyzers can process samples in 10-15 minutes with high reproducibility [27] [30].

Additional analytical techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy provide complementary structural information. ¹H NMR and ¹³C NMR spectroscopy enable detailed structural elucidation through chemical shift analysis and coupling pattern interpretation [11] [31] [32]. Infrared spectroscopy provides functional group identification, with characteristic carbonyl stretching frequencies for the lactone group appearing around 1720-1750 cm⁻¹ [11] [32] [33].